molecular formula C15H15N5O2S B2721916 Ethyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 868969-30-6

Ethyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B2721916
CAS No.: 868969-30-6
M. Wt: 329.38
InChI Key: SCRSZDPZWROOIA-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Innovative Synthesis Approaches : Researchers have developed methodologies for synthesizing a diverse set of heterocycles, including pyridines and triazolo[4,3-b]pyridazin-6-yl derivatives, demonstrating the compound's versatility as a precursor in organic synthesis (Fadda et al., 2017).
  • Antimicrobial and Insecticidal Applications : Compounds synthesized from similar precursors have been evaluated for their antimicrobial properties and insecticidal potential, showcasing their utility in developing novel agents for pest control and disease prevention (El‐Kazak & Ibrahim, 2013).

Applications in Material Science

  • Fluorescence Studies : Studies on ethyl derivatives of structurally related heterocycles have explored their fluorescence properties, contributing to the development of materials with potential applications in sensing and optical devices (Krzyżak et al., 2015).

Antioxidant Activities

  • Evaluation of Antioxidant Properties : Research into the antioxidant activities of new ester derivatives of isothiazolo[4,5-b]pyridine demonstrates the potential of similar compounds in mitigating oxidative stress, further expanding the utility of these chemical frameworks in therapeutic contexts (Zaki et al., 2017).

Properties

IUPAC Name

ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-3-22-15(21)10(2)23-13-7-6-12-17-18-14(20(12)19-13)11-5-4-8-16-9-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRSZDPZWROOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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